molecular formula C11H7ClF6OS B14039577 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039577
M. Wt: 336.68 g/mol
InChI Key: KEBRWLLEUUSHTG-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a ketone group at the propan-2-one position, substituted with a chloro group and two trifluoromethyl-containing substituents on the aromatic ring. The compound features a 4-(trifluoromethyl) group and a 3-(trifluoromethylthio) group on the phenyl ring, distinguishing it from simpler arylpropanones.

Properties

Molecular Formula

C11H7ClF6OS

Molecular Weight

336.68 g/mol

IUPAC Name

1-chloro-1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)6-2-3-7(10(13,14)15)8(4-6)20-11(16,17)18/h2-4,9H,1H3

InChI Key

KEBRWLLEUUSHTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound, followed by the introduction of trifluoromethyl and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and trifluoromethylthio groups into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine, trifluoromethyl, and trifluoromethylthio groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Halogenated Arylpropanones

1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (3w)

  • Substituents : Fluoro at position 1, 3-(trifluoromethyl)phenyl.
  • Synthesis : Prepared via HF-mediated insertion onto α-diazo carbonyl precursors .
  • Key Difference : The fluoro substituent and absence of a trifluoromethylthio group reduce electron-withdrawing effects compared to the target compound.

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Substituents : 3-(Trifluoromethyl)phenyl.
  • Synthesis : Synthesized via Friedel-Crafts acylation using acetic anhydride and a catalyst .
  • Key Difference : Lacks both chloro and trifluoromethylthio groups, resulting in lower steric hindrance and distinct reactivity in nucleophilic additions.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Substituents : 4-Chlorophenyl and cyclopropyl.
  • Key Difference : Cyclopropyl substituent introduces ring strain, altering conformational flexibility compared to the trifluoromethylthio group in the target compound .

Brominated and Thioether Derivatives

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

  • Substituents : Bromomethyl at position 4, 3-(trifluoromethylthio).
  • Properties : Molar mass = 327.16 g/mol; predicted boiling point = 281.0°C .
  • Key Difference : Bromo substituent increases molecular weight and reactivity (e.g., SN2 susceptibility) compared to the chloro analog.

α,β-Unsaturated Ketones (Enones)

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Structure: α,β-unsaturated ketone with 4-chlorophenyl and 4-hydroxyphenyl groups. Synthesis: Claisen-Schmidt condensation of 4-hydroxyacetophenone and 4-chlorobenzaldehyde . Key Difference: Conjugated double bond enhances electrophilicity, enabling Michael addition reactions, unlike the saturated ketone in the target compound.

Physical and Chemical Properties

Compound Molar Mass (g/mol) Boiling Point (°C) Key Substituents Reactivity Notes
Target Compound ~328.6 (estimated) ~280 (predicted) 4-CF₃, 3-SCF₃, Cl High electron withdrawal; stable S-CF₃
1-(4-(Bromomethyl)-3-SCF₃-phenyl)propan-2-one 327.16 281.0 4-BrCH₂, 3-SCF₃ Bromine enhances alkylation potential
1-Fluoro-1-(3-CF₃-phenyl)propan-2-one (3w) ~236.1 Not reported 1-F, 3-CF₃ Fluorine increases polarity
3-(4-Cl-phenyl)-1-(4-OH-phenyl)prop-2-en-1-one ~258.7 Not reported α,β-unsaturated ketone, 4-Cl, 4-OH Conjugation enables nucleophilic additions

Notes:

  • The trifluoromethylthio (SCF₃) group in the target compound is a strong electron-withdrawing substituent, enhancing the electrophilicity of the ketone compared to compounds with only CF₃ or halogens .
  • Chloro vs.

Biological Activity

tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a compound belonging to the isoindole derivatives, characterized by its unique structural features including a tert-butyl group and a hydroxyl group. This compound has garnered attention due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 1933722-67-8

Biological Activity Overview

Research indicates that isoindole derivatives, including tert-butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate, exhibit significant biological activities. These activities may include:

  • Antioxidant Properties : Isoindole derivatives are known for their ability to scavenge free radicals, which can help in reducing oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease processes such as cancer and inflammation.
  • Cell Signaling Modulation : It may interact with various receptors or signaling pathways, influencing cellular responses.

The biological mechanisms through which tert-butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate exerts its effects can be summarized as follows:

  • Detoxification Pathways : The compound may enhance the activity of detoxifying enzymes that metabolize carcinogenic substances.
  • Cytochrome P450 Interaction : Alterations in cytochrome P450 enzyme activity can lead to the metabolism of harmful compounds into less toxic forms.
  • Antioxidant Mechanisms : The compound's hydroxyl group may contribute to its ability to act as an antioxidant.

Research Findings

Several studies have explored the biological activities of isoindole derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantScavenges free radicals, reducing oxidative damage
Enzyme InhibitionInhibits enzymes linked to inflammation and cancer progression
Cell SignalingModulates pathways affecting cell growth and apoptosis

Case Studies

  • Cancer Research : A study demonstrated that isoindole derivatives could inhibit tumor growth in vitro by modulating key signaling pathways involved in cell proliferation.
  • Inflammation Models : Research indicated that these compounds could reduce inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The uniqueness of tert-butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate can be highlighted through comparisons with other isoindole derivatives:

Compound NameMolecular FormulaKey Features
tert-Butyl 5-hydroxyoctahydro-2H-isoindole-2-carboxylateC13H23NO3Similar hydroxy and carboxylate groups; different stereochemistry
Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindoleC13H23NO3Contains hexahydro structure; potential for different biological activity
tert-butyl (3aR,7aS)-4-oxooctahydro-2H-isoindoleC13H21NOLacks hydroxyl group; may exhibit different reactivity and biological activity

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